Cas no 87488-63-9 (2-(1,2-oxazol-5-yl)aniline)

2-(1,2-oxazol-5-yl)aniline structure
2-(1,2-oxazol-5-yl)aniline structure
Product Name:2-(1,2-oxazol-5-yl)aniline
CAS No:87488-63-9
MF:C9H8N2O
MW:160.17262172699
CID:708838
PubChem ID:13489809
Update Time:2025-04-19

2-(1,2-oxazol-5-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-(5-isoxazolyl)-
    • 2-(1,2-oxazol-5-yl)aniline
    • Benzenamine, 2-(5-isoxazolyl)- (9CI)
    • SCHEMBL6368033
    • EN300-125179
    • CS-0311584
    • 5-(2-Aminophenyl)isoxazole
    • 87488-63-9
    • PYHMSJLBJJLMRU-UHFFFAOYSA-N
    • E82654
    • 2-(isoxazol-5-yl)aniline
    • DTXSID90542060
    • BENZENAMINE, 2-(5-ISOXAZOLYL)-
    • DB-273740
    • Benzenamine,2-(5-isoxazolyl)-(9CI)
    • Inchi: 1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2
    • InChI Key: PYHMSJLBJJLMRU-UHFFFAOYSA-N
    • SMILES: O1C(=CC=N1)C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 160.063662883g/mol
  • Monoisotopic Mass: 160.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52Ų

2-(1,2-oxazol-5-yl)aniline Pricemore >>

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